molecular formula C17H21ClN2O3 B7922905 [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester

[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester

Cat. No.: B7922905
M. Wt: 336.8 g/mol
InChI Key: SGQWPAJHCYXULH-UHFFFAOYSA-N
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Description

[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester is a carbamate derivative featuring a pyrrolidine ring substituted with a 2-chloro-acetyl group, a cyclopropyl carbamate moiety, and a benzyl ester. Key identifiers include CAS numbers 205448-32-4 (R-configuration) and 1353946-51-6 (with a methylene spacer variant) . Its molecular formula is C₁₈H₂₃ClN₂O₃, with a molar mass of 350.84 g/mol .

Properties

IUPAC Name

benzyl N-[1-(2-chloroacetyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O3/c18-10-16(21)19-9-8-15(11-19)20(14-6-7-14)17(22)23-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQWPAJHCYXULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCN(C2)C(=O)CCl)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Introduction of the 2-Chloro-acetyl Group: The 2-chloro-acetyl group can be introduced via an acylation reaction using 2-chloroacetyl chloride and a base such as triethylamine.

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using a suitable alkene and a carbene precursor.

    Esterification: The final step involves the esterification of the carbamic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to undergo various chemical modifications makes it a valuable tool for bioconjugation and labeling studies.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific molecular pathways, such as those involved in cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility in chemical reactions makes it suitable for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Stereochemistry

The compound belongs to a family of carbamic acid benzyl esters with variations in:

  • Heterocyclic core : Pyrrolidin-3-yl vs. piperidin-3-yl (6-membered ring) or cyclohexyl.
  • Substituents : Cyclopropyl, ethyl, methyl, or isopropyl groups on the carbamate.
  • Stereochemistry : Enantiomers (R/S configurations) and positional isomers.
Table 1: Structural Comparison of Selected Analogs
Compound Name Core Structure Substituent CAS Number Molar Mass (g/mol) Reference
[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester Pyrrolidin-3-yl Cyclopropyl 205448-32-4 350.84
[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester Piperidin-3-yl Cyclopropyl Not Provided ~350–360*
[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester Pyrrolidin-2-ylmethyl Isopropyl Not Provided ~360–370*
(3-Pyrrolidin-1-yl-propyl)-carbamic acid ... (EU Patent) Complex heterocycle Ethyl/Trifluoroacetate Not Provided >500

*Estimated based on structural similarity.

Key Observations :

  • Substituent Effects : Cyclopropyl groups increase steric hindrance and lipophilicity compared to methyl or ethyl groups, influencing bioavailability .
  • Stereochemistry : The R-configuration in the target compound (CAS 205448-32-4) may confer distinct biological activity compared to S-isomers, as seen in chiral drug design .

Reactivity and Functional Groups

  • Chloro-acetyl Group: The electrophilic chloro-acetyl moiety facilitates nucleophilic substitutions, enabling conjugation with amines or thiols in drug-linker systems . Analogous compounds with amino-acetyl groups (e.g., [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester) lack this reactivity, limiting their utility as synthetic intermediates .
  • Benzyl Ester : Serves as a protecting group for carboxylic acids. Its presence across analogs suggests a common strategy for controlled release or stability enhancement .

Biological Activity

Antimicrobial Properties

Preliminary studies suggest that [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester may exhibit antimicrobial properties. The presence of the chloroacetyl group and the cyclopropyl moiety are thought to contribute to its potential effectiveness against various pathogens. However, further research is needed to fully elucidate its spectrum of activity and mechanism of action.

Antitumor Activity

Some derivatives of pyrrolidine compounds have demonstrated anticancer potential. The unique combination of functional groups in [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester may contribute to its potential antitumor activity. However, detailed studies specifically on this compound's anticancer properties are not available in the provided search results.

Enzyme Inhibition

While not directly studied for this specific compound, related structures have shown enzyme inhibitory activities. For instance, some analogues have demonstrated inhibition of acetylcholinesterase (AChE) . The table below summarizes some enzyme inhibition data for related compounds:

CompoundEnzymeInhibition (IC50)
Dimethoxy-N-(2,3,4-trimethoxybenzylidene)anilineAChEKi: 13.62 ± 0.21 nM
4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acidAChE7.49 ± 0.16 μM

While these data are not specific to [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester, they suggest potential avenues for future research on its enzyme inhibitory properties.

Structure-Activity Relationships

The biological activity of [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester is likely influenced by its specific structural features:

  • The pyrrolidine ring may contribute to its potential neuroactive properties.
  • The chloroacetyl group could play a role in its possible antimicrobial activity.
  • The cyclopropyl moiety and the carbamic acid benzyl ester may influence its overall reactivity and biological interactions.

Future Research Directions

Given the limited specific data on [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester, several research directions could be pursued:

  • Comprehensive antimicrobial screening against a wide range of pathogens.
  • Evaluation of its neuroprotective effects in cellular and animal models of neurological disorders.
  • Investigation of its potential antitumor activity against various cancer cell lines.
  • Detailed enzyme inhibition studies, particularly focusing on cholinesterases and kinases.
  • Structure-activity relationship studies to optimize its biological activities.

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